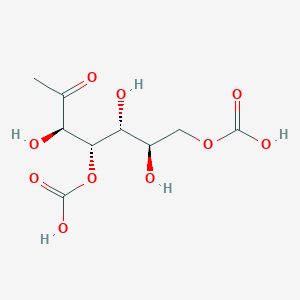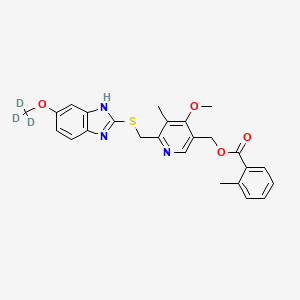
Tajixanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tajixanthone is a naturally occurring prenylxanthone, a type of secondary metabolite with a common 9H-xanthen-9-one scaffold. It is derived from the endophytic fungus Aspergillus variecolor. This compound is known for its diverse pharmacological activities, including antimicrobial, antioxidant, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthetic pathway involves the incorporation of stable isotopes such as 13C and 2H into simple and advanced precursors .
Industrial Production Methods: Industrial production of tajixanthone typically involves the fermentation of Aspergillus variecolor cultures. The fermentation process is optimized to maximize the yield of this compound and related metabolites. The isolation and purification of this compound from the fermentation broth are achieved through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tajixanthone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Tajixanthone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the biosynthesis and chemical transformations of xanthones.
Biology: this compound exhibits significant antimicrobial and antioxidant activities, making it a valuable compound for biological research.
Medicine: Due to its cytotoxic properties, this compound is being investigated for its potential use in cancer therapy.
Industry: this compound and its derivatives are used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tajixanthone involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting microbial growth: this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Antioxidant activity: It scavenges free radicals and reduces oxidative stress in cells.
Cytotoxic effects: this compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways
Comparison with Similar Compounds
Shamixanthone: Another prenylxanthone with similar pharmacological activities.
Variecoxanthones A, B, and C: These compounds are also derived from Aspergillus variecolor and share structural similarities with tajixanthone
This compound stands out due to its unique biosynthetic origin and diverse range of biological activities, making it a compound of significant interest in various fields of research.
Properties
CAS No. |
35660-48-1 |
|---|---|
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(1R,2S)-8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-1,11-dihydroxy-5-methyl-2-prop-1-en-2-yl-2,3-dihydro-1H-pyrano[3,2-a]xanthen-12-one |
InChI |
InChI=1S/C25H26O6/c1-11(2)14-10-29-23-12(3)8-16-19(20(23)21(14)27)22(28)18-15(26)7-6-13(24(18)30-16)9-17-25(4,5)31-17/h6-8,14,17,21,26-27H,1,9-10H2,2-5H3/t14-,17+,21-/m1/s1 |
InChI Key |
JQICHFPFNAEVIG-DAESXHAQSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C1OC[C@@H]([C@H]3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)C[C@H]5C(O5)(C)C)O |
Canonical SMILES |
CC1=CC2=C(C3=C1OCC(C3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)CC5C(O5)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


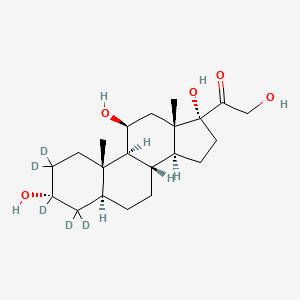
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
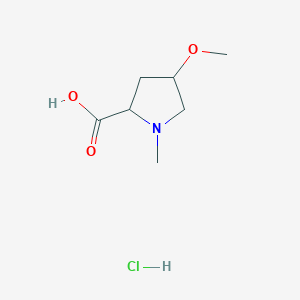
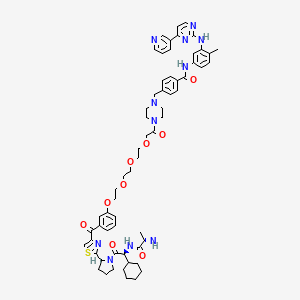
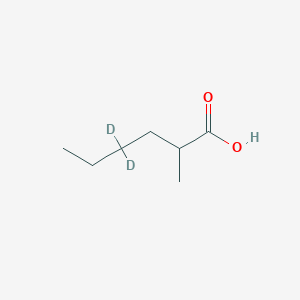
![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
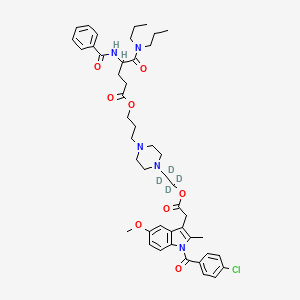
![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)

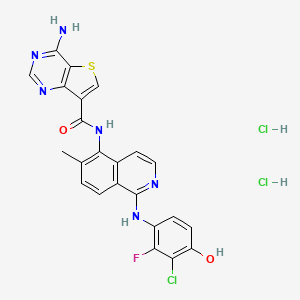
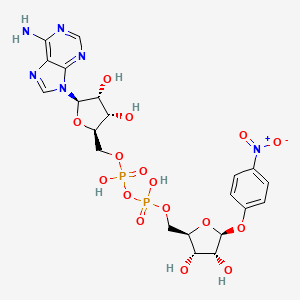
![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
